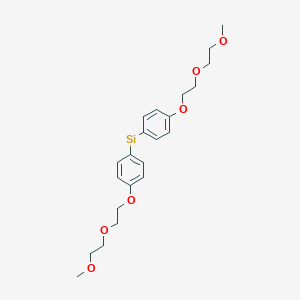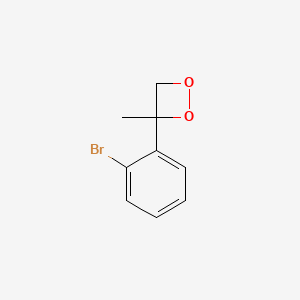
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes. Dioxetanes are four-membered ring compounds containing two oxygen atoms. This specific compound features a bromine atom attached to a phenyl ring, which is further connected to a dioxetane ring with a methyl group. Dioxetanes are known for their chemiluminescent properties, making them valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, is brominated using bromine or a brominating agent under controlled conditions.
Formation of Dioxetane Ring: The brominated phenyl compound is then subjected to a reaction with a suitable peroxide or dioxetane precursor under UV light or thermal conditions to form the dioxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dioxetane formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane has several scientific research applications:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: Employed in bioluminescence assays to study cellular processes and enzyme activities.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of light-emitting materials and sensors.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific enzymes or reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-3-methyl-1,2-dioxetane
- 3-(2-Fluorophenyl)-3-methyl-1,2-dioxetane
- 3-(2-Iodophenyl)-3-methyl-1,2-dioxetane
Uniqueness
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is unique due to the presence of the bromine atom, which can influence its reactivity and chemiluminescent properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143798-76-9 |
|---|---|
Formule moléculaire |
C9H9BrO2 |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-3-methyldioxetane |
InChI |
InChI=1S/C9H9BrO2/c1-9(6-11-12-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Clé InChI |
ASHXVMJSRUBADU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COO1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
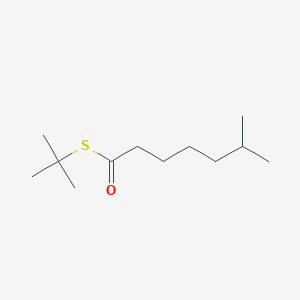
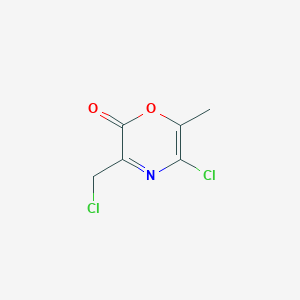
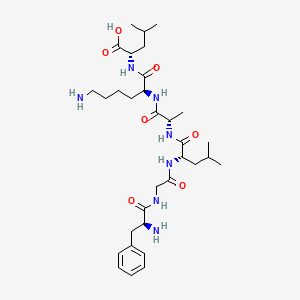
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
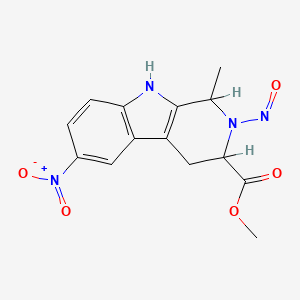
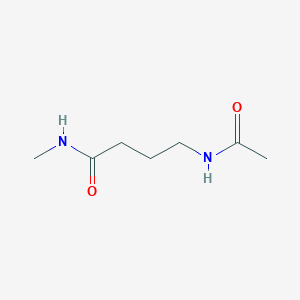


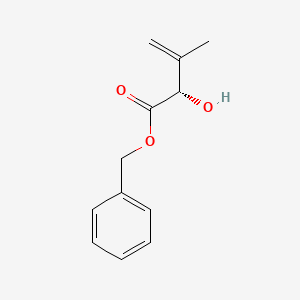
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
